molecular formula C19H16ClN3O B2760265 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide CAS No. 1280809-33-7

6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide

Cat. No.: B2760265
CAS No.: 1280809-33-7
M. Wt: 337.81
InChI Key: ZYTKSXHNBNONQA-UHFFFAOYSA-N
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Description

6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a quinoline moiety, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the quinoline moiety, potentially leading to partially or fully reduced products.

    Substitution: The chlorine atom at the 6-position of the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of various biological targets.

    Medicine: Due to its structural complexity, it may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

  • 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-2-carboxamide
  • 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-4-carboxamide
  • 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-sulfonamide

Comparison: Compared to its analogs, 6-chloro-N-cyclobutyl-N-(quinolin-8-yl)pyridine-3-carboxamide may exhibit unique properties due to the specific positioning of functional groups. This can influence its reactivity, binding affinity, and overall stability, making it a distinct compound with potentially unique applications.

Properties

IUPAC Name

6-chloro-N-cyclobutyl-N-quinolin-8-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-17-10-9-14(12-22-17)19(24)23(15-6-2-7-15)16-8-1-4-13-5-3-11-21-18(13)16/h1,3-5,8-12,15H,2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTKSXHNBNONQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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